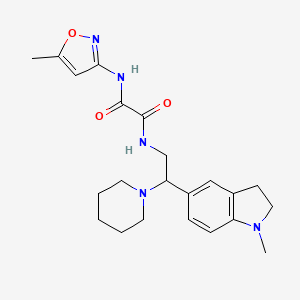

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

The compound N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is an oxalamide derivative characterized by a unique substitution pattern. The N1 position features a 1-methylindolin-5-yl group linked via a piperidin-1-yl-substituted ethyl chain, while the N2 position is substituted with a 5-methylisoxazol-3-yl moiety.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O3/c1-15-12-20(25-30-15)24-22(29)21(28)23-14-19(27-9-4-3-5-10-27)16-6-7-18-17(13-16)8-11-26(18)2/h6-7,12-13,19H,3-5,8-11,14H2,1-2H3,(H,23,28)(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNNJGICPUNAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a complex structure that combines an indoline moiety, a piperidine ring, and an isoxazole group, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H30N4O2, with a molecular weight of approximately 358.486 g/mol. The unique combination of functional groups in its structure suggests potential interactions with various biological targets, leading to distinct therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C20H30N4O2 |

| Molecular Weight | 358.486 g/mol |

| Purity | ~95% |

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activity. The indoline structure is known for its role in modulating serotonin receptors, which are implicated in various cancers. Additionally, the piperidine component may enhance the compound's ability to interact with biological targets involved in tumor growth and metastasis.

Neuropharmacological Effects

Research has suggested that this compound may also have neuropharmacological applications. The presence of the indoline moiety could facilitate interactions with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders such as depression and anxiety. The piperidine ring may contribute to enhancing the bioavailability and efficacy of the compound in neurological contexts.

Enzyme Inhibition

In vitro assays have demonstrated that this compound can inhibit specific enzymes associated with metabolic pathways. These include acetylcholinesterase and α-glucosidase, which are critical in managing conditions like Alzheimer's disease and diabetes, respectively . The compound’s ability to act as an enzyme inhibitor highlights its potential as a therapeutic agent in metabolic disorders.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of compounds related to this compound:

- Antioxidant Activity : Research indicates that similar compounds possess antioxidant properties, which can protect cells from oxidative stress—a factor implicated in cancer progression and neurodegenerative diseases .

- Antibacterial Effects : Some studies have reported antibacterial activity against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Scientific Research Applications

Molecular Formula

The molecular formula of N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is .

Structural Features

The compound features:

- An indoline moiety , which is known for its role in various biological activities.

- A piperidine ring , contributing to the compound's pharmacological properties.

- An isoxazole group , which enhances its potential interactions with biological targets.

Therapeutic Applications

Research indicates several promising applications for this compound:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The unique combination of indoline and isoxazole may enhance its efficacy against tumors.

- Neurological Disorders : Given the piperidine structure, there is potential for application in treating neurodegenerative diseases or psychiatric disorders by modulating neurotransmitter systems.

- Anti-inflammatory Properties : The oxalamide functional group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of related oxalamide compounds. The results indicated significant cytotoxicity against breast cancer cells, suggesting that the indoline moiety plays a critical role in enhancing cellular uptake and inducing apoptosis .

Case Study 2: Neuroprotective Effects

Research focusing on piperidine-containing compounds demonstrated neuroprotective effects in animal models of Alzheimer's disease. The study highlighted the ability of these compounds to inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels and improving cognitive function .

Case Study 3: Anti-inflammatory Activity

In vitro studies have shown that similar oxalamide derivatives can inhibit pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents. This aligns with findings that suggest structural features contribute to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Oxalamide derivatives exhibit diverse biological activities depending on their substituents. Key analogs include:

a) BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide)

- Structural Features: Chlorofluorophenyl (N1) and guanidinomethyl-indenyl (N2) groups.

- Activity: CD4-mimetic compound with antiviral properties, enhancing vaccine efficacy against immunodeficiency viruses .

- Metabolism : Stable under physiological conditions; spectroscopic data align with synthetic protocols .

b) S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, CAS 745047-53-4)

- Structural Features : Dimethoxybenzyl (N1) and pyridylethyl (N2) groups.

- Activity : Potent umami flavor agonist (FEMA 4233) used in food additives .

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis .

- Safety: NOEL (No Observed Adverse Effect Level) = 100 mg/kg/day in rats .

c) N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (No. 1769)

- Structural Features : Methoxy-methylbenzyl (N1) and methylpyridylethyl (N2) groups.

- Safety: Assigned a NOEL of 100 mg/kg/day based on structural similarity to S336 .

d) N1-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide

- Structural Features : Piperazine-linked dichlorophenyl (N1) and pyrazolyl (N2) groups.

- Activity: Potential CNS or kinase-targeting agent (exact activity unspecified) .

Comparative Analysis

Key Differences and Implications

Activity Profile: The target compound’s piperidine and isoxazole groups contrast with the guanidine (BNM-III-170) or flavor-enhancing motifs (S336). BNM-III-170’s antiviral mechanism relies on CD4 mimicry, while S336 targets taste receptors .

Metabolism and Safety: S336 and analogs undergo rapid oxidative metabolism without hydrolysis, minimizing toxicity . The target compound’s indoline and piperidine groups may slow metabolism, necessitating further studies. NOEL values for flavoring agents (e.g., 100 mg/kg/day) suggest a wide safety margin, but this cannot be extrapolated to the target compound without data .

Structural-Activity Relationships (SAR) :

- N1 Substituents : Bulky groups (e.g., indoline, piperidine) may enhance blood-brain barrier penetration compared to smaller aryl groups (e.g., dimethoxybenzyl).

- N2 Substituents : Isoxazole and pyrazole rings (target compound and Compound 11) are common in kinase inhibitors, whereas pyridyl groups (S336) favor receptor binding .

Q & A

Q. What are the recommended synthetic routes for N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and how can purity be validated?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling indole derivatives with piperidine-containing intermediates followed by oxalamide formation. For example, analogous compounds (e.g., benzimidazole-triazole hybrids) are synthesized via click chemistry or amide coupling under inert conditions, using catalysts like Cu(I) for azide-alkyne cycloadditions . Purity validation requires HPLC (>95% purity threshold) coupled with spectroscopic techniques (e.g., -NMR, -NMR, IR) to confirm structural integrity. Elemental analysis (C, H, N) is critical to verify stoichiometric ratios .

Q. How can the compound’s structural conformation be characterized computationally?

Methodological Answer: Density Functional Theory (DFT) calculations, such as B3LYP/SDD methods, are used to optimize geometry and analyze bond angles, dihedral angles, and electronic properties. For example, similar heterocyclic compounds show bond angles (e.g., C1-C2-C3: 121.4°, N7-C8-O10: 112.6°) and torsional parameters critical for stability and reactivity . Computational results should be cross-validated with experimental crystallographic data (e.g., single-crystal X-ray diffraction) to resolve discrepancies .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer: High-throughput screening (HTS) platforms, as described for Keap1-Nrf2-ARE pathway activators, can identify modulators of oxidative stress or enzyme targets . For example, assays measuring antioxidant activity (DPPH/ABTS radical scavenging) or enzyme inhibition (e.g., kinases, proteases) require standardized protocols with positive controls (e.g., ascorbic acid for antioxidants) . Dose-response curves (IC/EC) and reproducibility across replicates (n ≥ 3) are essential for reliability .

Advanced Research Questions

Q. How can conflicting bioactivity data between computational predictions and experimental results be resolved?

Methodological Answer: Discrepancies may arise from solvation effects, protein flexibility, or off-target interactions. Employ molecular dynamics (MD) simulations to model solvated systems and compare with in vitro results. For example, docking poses of analogous compounds (e.g., 9c, 9g) revealed steric clashes in certain conformations, necessitating scaffold optimization . Validate using orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer: Use split-plot or factorial designs to systematically vary substituents (e.g., indolinyl, piperidinyl groups) while controlling reaction conditions (temperature, solvent polarity). For example, a randomized block design with split-split plots (as in phytochemical studies) allows simultaneous evaluation of multiple variables (e.g., substituent position, stereochemistry) . Multivariate analysis (PCA, PLS) identifies critical structural determinants of activity .

Q. How can environmental stability and degradation pathways be assessed for this compound?

Methodological Answer: Follow protocols from long-term environmental impact studies (e.g., Project INCHEMBIOL), which evaluate abiotic/biotic degradation via HPLC-MS/MS and LC-QTOF. Test hydrolysis (pH 3–9), photolysis (UV-Vis exposure), and microbial metabolism (soil/water microcosms) . Quantify degradation products and apply QSAR models to predict ecotoxicity .

Q. What strategies mitigate synthetic challenges in scaling up while maintaining enantiomeric purity?

Methodological Answer: Optimize asymmetric catalysis (e.g., chiral ligands for Pd-mediated couplings) or employ enzymatic resolution (e.g., lipases for ester intermediates). Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression and enantiomeric excess (ee). For example, piperidine derivatives require strict temperature control (<0°C) during alkylation to prevent racemization .

Methodological Considerations for Data Contradictions

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across batches?

Q. What statistical approaches are recommended for multi-parametric optimization in synthesis?

Methodological Answer: Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal conditions (e.g., temperature, catalyst loading). For example, a 3 factorial design with ANOVA quantifies interaction effects between parameters . Machine learning models (e.g., random forests) can predict yields from historical reaction data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.